

Spectroscopic Data Interpretation for Fmoc-D-Tyr(Me)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-D-Tyr(Me)-OH

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This technical guide provides a detailed overview of the expected spectroscopic data for N- α -(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine (**Fmoc-D-Tyr(Me)-OH**). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with similar Fmoc-protected amino acids. It also outlines the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural formula of **Fmoc-D-Tyr(Me)-OH** is $C_{25}H_{23}NO_5$, with a molecular weight of 417.45 g/mol. The key functional groups amenable to spectroscopic analysis are the fluorenylmethoxycarbonyl (Fmoc) group, the aromatic rings of tyrosine and fluorene, the carboxylic acid, the secondary amine (amide), and the methyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **Fmoc-D-Tyr(Me)-OH** is expected to show distinct signals for the protons of the Fmoc group, the D-tyrosine moiety, and the O-methyl group. The predicted

chemical shifts (δ) in a common NMR solvent like deuteriochloroform (CDCl_3) are summarized below.

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Fmoc Aromatic Protons	7.75 - 7.80	d	2H	~7.5
Fmoc Aromatic Protons	7.55 - 7.65	d or t	2H	~7.4
Fmoc Aromatic Protons	7.35 - 7.45	t	2H	~7.4
Fmoc Aromatic Protons	7.25 - 7.35	t	2H	~7.4
Tyr Aromatic Protons	7.05 - 7.15	d	2H	~8.5
Tyr Aromatic Protons	6.80 - 6.90	d	2H	~8.5
NH (Amide)	5.20 - 5.40	d	1H	~8.0
α -CH	4.60 - 4.70	q	1H	~7.0
Fmoc CH_2	4.35 - 4.50	m	2H	-
Fmoc CH	4.15 - 4.25	t	1H	~7.0
O- CH_3	3.75 - 3.85	s	3H	-
β - CH_2	3.10 - 3.20	m	2H	-
COOH	10.0 - 12.0	br s	1H	-

^{13}C NMR (Carbon-13) Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in the table below.

Assignment	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	175 - 178
C=O (Urethane)	155 - 157
Tyr C-O (Aromatic)	158 - 160
Fmoc C (Aromatic, Quaternary)	143 - 145
Fmoc C (Aromatic, Quaternary)	141 - 142
Tyr C (Aromatic, Quaternary)	129 - 131
Fmoc CH (Aromatic)	127 - 128
Tyr CH (Aromatic)	130 - 131
Fmoc CH (Aromatic)	126 - 127
Fmoc CH (Aromatic)	124 - 125
Tyr CH (Aromatic)	114 - 115
Fmoc CH (Aromatic)	119 - 121
Fmoc CH ₂	66 - 68
O-CH ₃	55 - 56
α-CH	54 - 56
Fmoc CH	46 - 48
β-CH ₂	37 - 39

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While some vendors state that the material "passes test" for IR identity, specific public domain spectra are scarce. The expected characteristic absorption bands for **Fmoc-D-Tyr(Me)-OH** are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300 - 2500 (broad)	O-H	Carboxylic Acid Stretch
~3300	N-H	Amide Stretch
3100 - 3000	C-H	Aromatic Stretch
2950 - 2850	C-H	Aliphatic Stretch
~1760	C=O	Urethane Carbonyl Stretch
~1710	C=O	Carboxylic Acid Carbonyl Stretch
1600, 1580, 1480, 1450	C=C	Aromatic Ring Stretch
~1520	N-H	Amide II Bend
~1250	C-O	Ether Stretch
~1230	C-O	Carboxylic Acid Stretch

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions. For **Fmoc-D-Tyr(Me)-OH** (exact mass: 417.1576), electrospray ionization (ESI) is a common technique.

Ion	Formula	Predicted m/z
[M+H] ⁺	[C ₂₅ H ₂₄ NO ₅] ⁺	418.16
[M+Na] ⁺	[C ₂₅ H ₂₃ NNaO ₅] ⁺	440.14
[M-H] ⁻	[C ₂₅ H ₂₂ NO ₅] ⁻	416.15

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-Tyr(Me)-OH** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.^[1]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation:

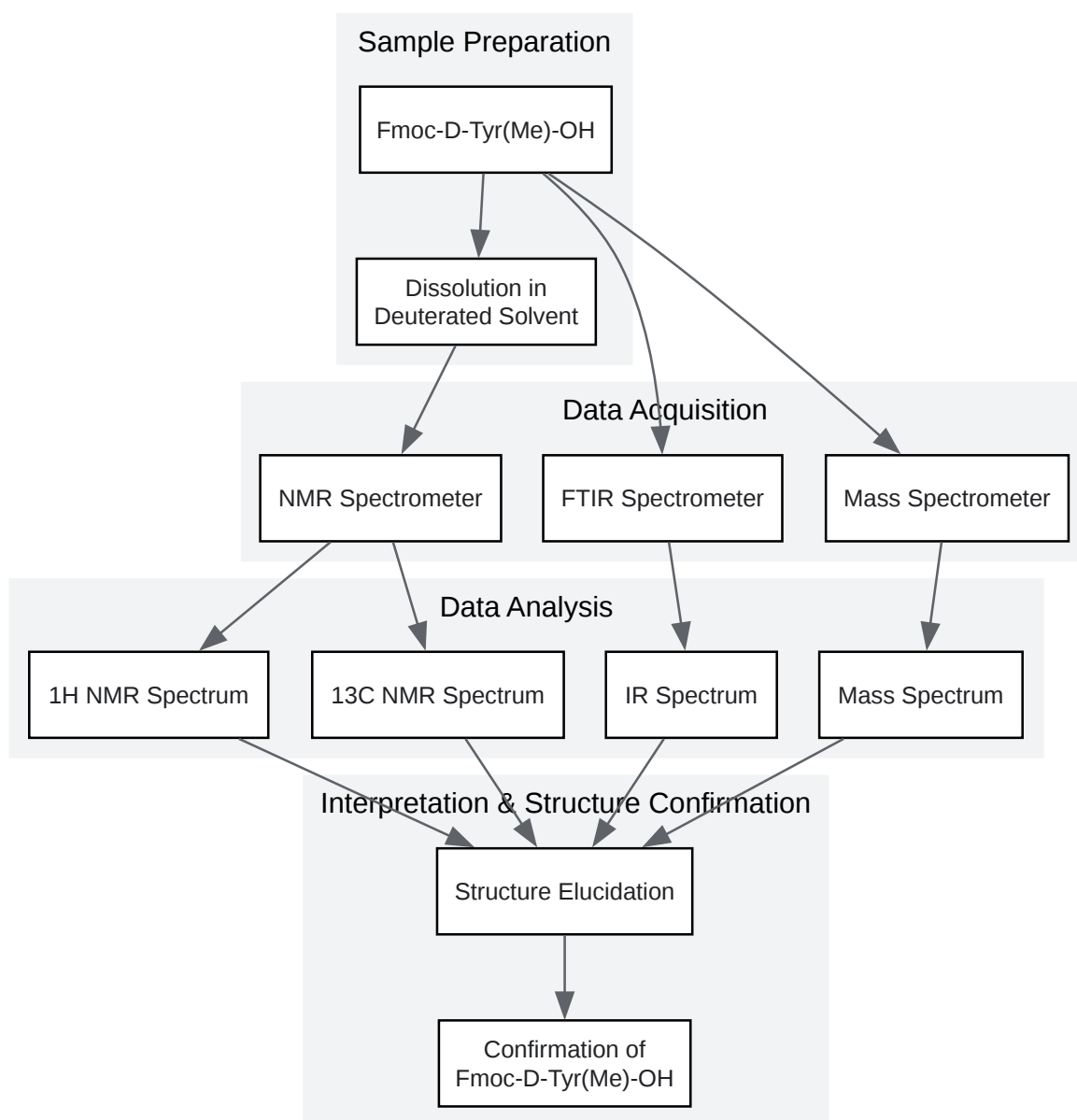
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.^[1]
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it into the LC system.
 - Acquire the mass spectrum in both positive and negative ion modes to observe protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecules, respectively.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

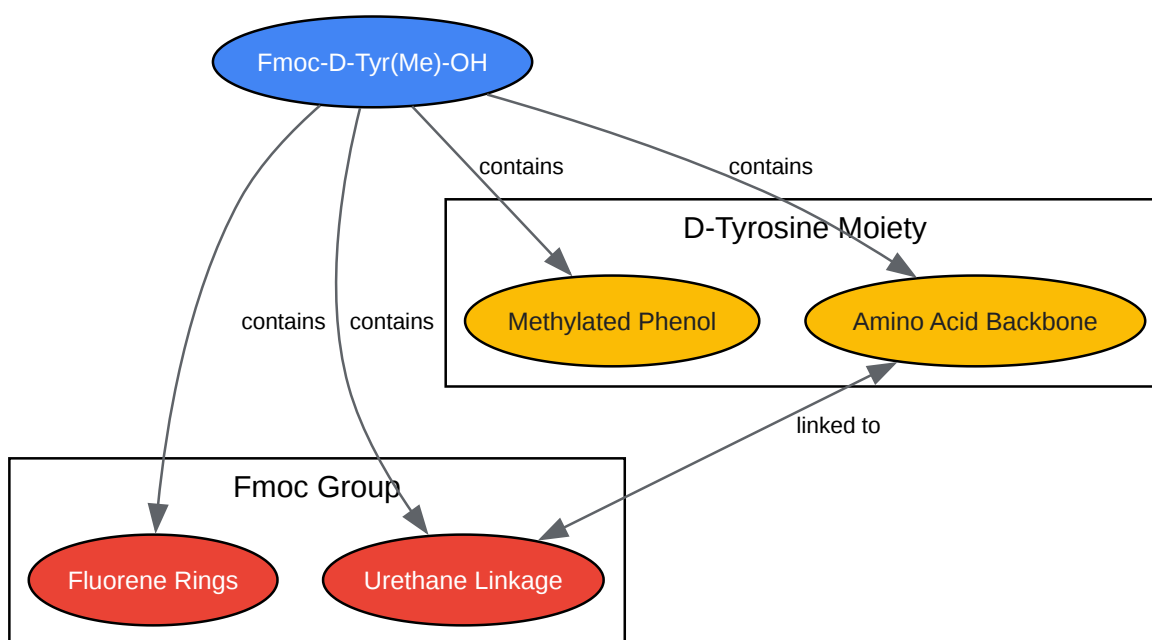
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structural relationships within **Fmoc-D-Tyr(Me)-OH**.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Structural Components of **Fmoc-D-Tyr(Me)-OH**.

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References

- 1. scienceopen.com [scienceopen.com]
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